D-Myo-inositol 1,3,4-triphosphate hexapotassium salt
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Overview
Description
D-Myo-inositol 1,3,4-triphosphate hexapotassium salt: is a chemical compound with the molecular formula C6H9O15P3K6 and a molecular weight of 648.64 g/mol . It is a derivative of inositol phosphate and plays a significant role in various biochemical processes. This compound is known for its involvement in cellular signaling pathways, particularly those related to calcium ion mobilization.
Mechanism of Action
Target of Action
The primary target of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is the Inositol 1,4,5-trisphosphate receptor (InsP3R) . This receptor is a type of calcium channel that is located on the membrane of the endoplasmic reticulum (ER) in cells .
Mode of Action
This compound, also known as Ins(1,3,4)P3, binds to the InsP3R . This binding event triggers the opening of the calcium channels on the ER membrane . As a result, calcium ions (Ca2+) are released from the ER into the cytoplasm .
Biochemical Pathways
The release of Ca2+ ions into the cytoplasm triggers a cascade of intracellular events. This is part of the phosphoinositide pathway, where the compound is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate . The increase in cytosolic Ca2+ concentration can activate various enzymes, influence cell signaling pathways, and regulate many cellular processes .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s bioavailability, metabolism, and excretion would need to be studied further for a comprehensive understanding.
Result of Action
The release of Ca2+ ions into the cytoplasm has multiple effects at the molecular and cellular levels. It can regulate various cellular processes such as cell division, cell growth, apoptosis, and other signal transduction pathways . The specific effects would depend on the cell type and the physiological context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of phosphorylation using reagents such as phosphorus oxychloride (POCl3) and potassium hydroxide (KOH) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: D-Myo-inositol 1,3,4-triphosphate hexapotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce lower oxidation state derivatives .
Scientific Research Applications
D-Myo-inositol 1,3,4-triphosphate hexapotassium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Industry: It is used in the production of pharmaceuticals and as a component in biochemical assays.
Comparison with Similar Compounds
- D-Myo-inositol 1,4,5-triphosphate hexapotassium salt
- D-Myo-inositol 1,3,4,5-tetrakisphosphate
- D-Myo-inositol 1,4,5-trisphosphate trisodium salt
Comparison: D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. This unique structure allows it to interact with different receptors and signaling pathways compared to its analogs . For example, D-Myo-inositol 1,4,5-triphosphate is primarily involved in calcium release, while D-Myo-inositol 1,3,4,5-tetrakisphosphate has additional roles in cellular signaling .
Properties
IUPAC Name |
hexapotassium;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2-,3+,4+,5+,6+;;;;;;/m1....../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOPWCOAGWTTEN-JQLBQNGOSA-H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9K6O15P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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